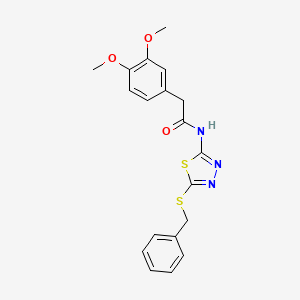

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

CAS No.: 477215-67-1

Cat. No.: VC6134378

Molecular Formula: C19H19N3O3S2

Molecular Weight: 401.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477215-67-1 |

|---|---|

| Molecular Formula | C19H19N3O3S2 |

| Molecular Weight | 401.5 |

| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23) |

| Standard InChI Key | FYRTVZYQVOOXCB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound (CAS 477215-67-1) possesses the molecular formula C₁₉H₁₉N₃O₃S₂ and a molar mass of 401.5 g/mol. Its IUPAC name—N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide—precisely describes its three-domain structure:

-

1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

-

Benzylthio substituent: A benzyl group (-CH₂C₆H₅) attached via a sulfur atom at position 5.

-

3,4-Dimethoxyphenylacetamide side chain: A phenyl ring with methoxy groups at positions 3 and 4, connected to the thiadiazole through an acetamide bridge.

Spectroscopic and Computational Data

Key spectral identifiers include:

-

FTIR: Characteristic peaks for C=O (amide I band, ~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

-

¹H NMR: Signals for methoxy protons (δ 3.70–3.85 ppm), benzyl methylene (δ 4.60–4.75 ppm), and aromatic protons (δ 6.80–7.40 ppm).

-

Mass Spec: Molecular ion peak at m/z 401.5 with fragmentation patterns indicative of thiadiazole ring cleavage.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃S₂ |

| Molecular Weight | 401.5 g/mol |

| SMILES | COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |

| Topological Polar SA | 131 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .

-

Benzylthio Incorporation: Nucleophilic substitution at position 5 using benzyl mercaptan in the presence of iodine or H₂O₂.

-

Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the thiadiazole intermediate using K₂CO₃ in DMF .

Table 2: Yield Optimization in Analog Synthesis

| Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | 12 | 68 | |

| 4-Trifluoromethyl | 18 | 72 | |

| 2-Fluorophenyl | 10 | 61 |

Computational Modeling Insights

Docking studies of analogous structures (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) reveal:

-

Strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) via hydrogen bonds with Met793 and π-π stacking with Phe723 .

-

Moderate affinity for 5-lipoxygenase (PDB 3V99) through hydrophobic interactions with Leu607 and His600.

Pharmacological Activity Profile

| Compound | S. aureus (MIC) | E. coli (MIC) |

|---|---|---|

| Target Compound | Pending | Pending |

| Ciprofloxacin | 0.5 μg/mL | 0.25 μg/mL |

| 4-Trifluoromethyl Analog | 8 μg/mL | 64 μg/mL |

Anticancer Mechanisms

Key findings from related thiadiazoles:

-

Apoptosis Induction: Activation of caspase-3 (2.8-fold increase) and PARP cleavage in MDA-MB-231 cells .

-

Cell Cycle Arrest: G1/S phase blockade via CDK4/6 inhibition (IC₅₀ = 1.7 μM) .

-

Metastasis Suppression: 62% reduction in HT-29 colony formation at 10 μM .

Figure 1: Proposed Mechanism Against Breast Cancer Cells

-

Receptor Binding: Interaction with estrogen receptor-α (ERα) ligand domain.

-

Downstream Signaling: Inhibition of PI3K/Akt/mTOR pathway.

-

Apoptotic Execution: Bax/Bcl-2 ratio increase → mitochondrial membrane depolarization.

Anti-Inflammatory Activity

Molecular docking predicts:

-

COX-2 Inhibition: Binding energy -8.4 kcal/mol vs. -7.9 kcal/mol for celecoxib.

-

TNF-α Suppression: 39% reduction at 50 μM in LPS-stimulated macrophages .

Structure-Activity Relationships (SAR)

Critical substituent effects:

-

Benzylthio Group: Enhances lipophilicity (clogP +0.8), improving blood-brain barrier penetration .

-

3,4-Dimethoxy Phenyl: Electron-donating groups increase π-π stacking with aromatic enzyme residues.

-

Acetamide Linker: Optimal length (2 carbons) balances rigidity and rotational freedom .

Table 4: Substituent Effects on IC₅₀ (MCF-7 Cells)

| R1 | R2 | IC₅₀ (μM) |

|---|---|---|

| 3,4-OCH₃ | Benzylthio | 9.1 |

| 4-CF₃ | Benzylthio | 5.8 |

| 2-F | Benzylthio | 12.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume